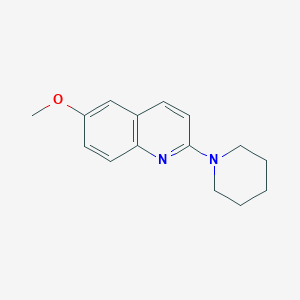
6-Methoxy-2-(piperidin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(piperidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxy group at the 6-position and a piperidinyl group at the 2-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(piperidin-1-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Piperidinyl Substitution: The piperidinyl group can be introduced at the 2-position through nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and scalability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced quinoline derivatives.
Substitution: The methoxy and piperidinyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated quinoline derivatives, piperidine, methanol, and suitable bases or acids.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-2-(piperidin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-(piperidin-1-yl)quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyquinoline: Lacks the piperidinyl group, resulting in different biological activities.
2-(Piperidin-1-yl)quinoline: Lacks the methoxy group, leading to variations in chemical reactivity and biological properties.
Quinoline: The parent compound without any substitutions, used as a reference for comparing the effects of different substituents.
Uniqueness
6-Methoxy-2-(piperidin-1-yl)quinoline is unique due to the combined presence of the methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H18N2O |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
6-methoxy-2-piperidin-1-ylquinoline |
InChI |
InChI=1S/C15H18N2O/c1-18-13-6-7-14-12(11-13)5-8-15(16-14)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3 |
Clave InChI |
HFZJRUAQASJRLN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(C=C2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120891.png)
![6-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15120897.png)
![N-[1-(2-tert-butylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15120902.png)
![4-{2-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B15120903.png)
![4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120905.png)

![4-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120915.png)
![1-(Pyridin-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15120927.png)

![4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120950.png)
![4-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15120954.png)
![4-chloro-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B15120960.png)
![3-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15120968.png)
![4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B15120975.png)
